Product packaging for N-methyl-N-(4-morpholin-4-ylbenzyl)amine(Cat. No.:CAS No. 179328-22-4)

N-methyl-N-(4-morpholin-4-ylbenzyl)amine

Cat. No.: B065568
CAS No.: 179328-22-4
M. Wt: 206.28 g/mol
InChI Key: LLNHXXWEDXRMFE-UHFFFAOYSA-N
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Description

N-methyl-N-(4-morpholin-4-ylbenzyl)amine is a sophisticated chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture combining a tertiary amine center with a benzyl group and a morpholine ring, creating a multifunctional scaffold. Its primary research value lies in its application as a key intermediate in the synthesis of novel bioactive molecules, particularly for the development of receptor ligands and kinase inhibitors. The structure is engineered to enhance interactions with biological targets; the morpholine ring contributes to solubility and hydrogen-bonding capacity, while the tertiary amine can be protonated under physiological conditions, potentially improving membrane permeability and pharmacokinetic properties. Researchers utilize this amine in lead optimization campaigns to explore structure-activity relationships (SAR), often incorporating it into larger molecular frameworks to modulate selectivity and potency against specific enzymes or cellular pathways. It is supplied as a high-purity material to ensure reliable and reproducible results in synthetic and screening applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B065568 N-methyl-N-(4-morpholin-4-ylbenzyl)amine CAS No. 179328-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(4-morpholin-4-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-13-10-11-2-4-12(5-3-11)14-6-8-15-9-7-14/h2-5,13H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNHXXWEDXRMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427635
Record name N-methyl-N-(4-morpholin-4-ylbenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179328-22-4
Record name N-methyl-N-(4-morpholin-4-ylbenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Methyl N 4 Morpholin 4 Ylbenzyl Amine

Strategic Design of Precursors and Retrosynthetic Analysis for N-methyl-N-(4-morpholin-4-ylbenzyl)amine

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most straightforward approach involves the formation of the C-N bond between the benzyl (B1604629) group and the methylamine (B109427) moiety. This leads to two primary precursor sets:

Route A: 4-morpholinobenzaldehyde (B72404) and methylamine. This is a convergent approach where the key step is a reductive amination.

Route B: 4-morpholinobenzyl halide and methylamine. This involves a direct nucleophilic substitution.

Route C: 4-chlorobenzaldehyde, morpholine (B109124), and methylamine. This strategy involves sequential C-N bond formations.

Modern Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry offers a plethora of catalytic methods to facilitate the synthesis of amines like this compound with high efficiency and selectivity.

The alkylation of amines is a fundamental transformation in organic synthesis. For the synthesis of this compound, catalytic hydrogenation is a prominent method. A patented two-step process for analogous morpholine derivatives details the reaction of 4-morpholinobenzaldehyde with methylamine under hydrogen gas using a palladium-on-carbon (Pd/C) catalyst. This heterogeneous catalytic system is advantageous due to the ease of catalyst separation and recycling.

Key parameters for this reaction include:

Catalyst: 5-10 wt% Pd/C

Hydrogen Pressure: 1–3 MPa to prevent over-reduction.

Temperature: 80–100°C to ensure complete reduction.

Another approach involves borohydride-mediated reduction, which offers milder reaction conditions suitable for laboratory-scale synthesis. Reagents like sodium cyanoborohydride (NaBH₃CN) in methanol (B129727) at a controlled pH of 6-7 can be used, though this method requires stoichiometric amounts of the reducing agent.

Recent advancements in transition metal-catalyzed cross-coupling reactions have also provided powerful tools for C-N bond formation. Nickel-catalyzed hydrogenative coupling protocols have demonstrated high efficiency for the synthesis of tertiary amines. These homogeneous catalytic systems often employ a nickel(I)/triphosphine complex.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. While direct organocatalytic routes to this compound are not extensively documented, the principles can be applied to the synthesis of chiral morpholine derivatives. For instance, a novel three-step, one-pot procedure for the enantioselective synthesis of N-benzyl protected morpholines has been developed using organocatalysis. nih.gov This methodology allows for the rapid preparation of functionalized morpholines that are not readily accessible through other means. nih.gov

The construction of the morpholine ring itself can be achieved through various methods, including the cyclization of N-substituted diethanolamines. Organocatalysts can play a crucial role in promoting these cyclization reactions with high stereocontrol.

Photocatalysis and electrocatalysis represent cutting-edge areas in organic synthesis, offering green and sustainable alternatives to traditional methods. These techniques utilize light or electrical energy, respectively, to drive chemical reactions. While specific applications of these methods for the direct synthesis of this compound are still emerging, the fundamental principles are applicable.

For example, photocatalytic methods can be employed for the generation of radical intermediates that can participate in C-N bond-forming reactions. Similarly, electrocatalytic approaches can be used for the reductive amination of aldehydes, offering a reagent-free alternative to traditional reducing agents. The development of these routes for the synthesis of this compound is an active area of research.

Green Chemistry Principles in this compound Production

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. This includes the use of safer solvents, renewable starting materials, and energy-efficient processes.

Performing reactions in the absence of organic solvents or in water is a key aspect of green chemistry. For the synthesis of this compound, exploring solvent-free conditions for the reductive amination step could significantly improve the environmental profile of the process. This might involve using a solid-supported catalyst and performing the reaction in a ball mill or under neat conditions at elevated temperatures.

Water-mediated syntheses are also highly desirable. The development of water-soluble catalysts for the key bond-forming reactions would enable the synthesis to be carried out in an aqueous medium, eliminating the need for volatile organic solvents. Research into the synthesis of morpholine derivatives has explored greener methods, such as using ethylene sulfate as a reagent, which offers environmental and safety benefits over traditional methods. chemrxiv.orgchemrxiv.org

Atom-Economy Maximization in Synthetic Pathways

The principle of atom economy, a cornerstone of green chemistry, dictates the maximization of the incorporation of atoms from starting materials into the final product . In the synthesis of this compound, traditional methods such as reductive amination using stoichiometric reducing agents often exhibit poor atom economy. For instance, the use of sodium cyanoborohydride (NaBH3CN) or sodium borohydride (B1222165) (NaBH4) generates significant inorganic waste, as the atoms of the reducing agent are not incorporated into the desired product.

C₁₁H₁₃NO₂ (4-morpholinobenzaldehyde) + CH₅N (methylamine) + H₂ → C₁₂H₁₈N₂O (this compound) + H₂O

The theoretical atom economy for this reaction is exceptionally high, as all atoms from the aldehyde and amine, along with the hydrogen, are incorporated into the product, with only water being eliminated. Advanced methodologies, such as transition metal-catalyzed C-N cross-coupling reactions, also offer high atom efficiency by directly forming the key bonds with minimal byproduct generation .

Table 1: Comparison of Atom Economy in Different Synthetic Routes This table is interactive. Click on the headers to sort the data.

Synthetic Route Reducing Agent/Method Key Byproducts Theoretical Atom Economy (%)
Borohydride-Mediated Reduction Sodium Cyanoborohydride (NaBH₃CN) Boron salts, Sodium cyanide derivatives Low
Catalytic Hydrogenation H₂ / Pd/C Water (H₂O) High (~91.6%)
Transfer Hydrogenation Formic Acid (HCOOH) Carbon Dioxide (CO₂) Moderate
Nickel-Catalyzed Coupling Hydrogen Gas (H₂) Minimal Very High

Sustainable Reagent and Catalyst Utilization

The selection of reagents and catalysts is critical for developing sustainable synthetic processes. For this compound, the shift from stoichiometric reagents to catalytic systems represents a significant advancement in sustainability.

Catalysts:

Heterogeneous Catalysts: Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for reductive amination . Its advantages include high activity, ease of separation from the reaction mixture by simple filtration, and potential for recycling and reuse over multiple cycles, which reduces both cost and waste.

Homogeneous Catalysts: Recent developments in catalysis have introduced highly efficient homogeneous catalysts, such as nickel-phosphine complexes, for C-N bond formation . While potentially offering higher activity and selectivity under milder conditions, the separation of these catalysts from the product can be more complex than with heterogeneous systems.

Reagents and Solvents: The use of green methylating agents is another area of focus. Traditional methylating agents like methyl halides are toxic and produce salt waste. Dimethyl carbonate (DMC) is considered a greener alternative; it is non-toxic, and its byproducts (methanol and CO₂) are less harmful asianpubs.org. The methanol can even be recycled to produce more DMC. The choice of solvent is also crucial. Replacing chlorinated solvents with more benign alternatives like ethanol, 2-propanol, or even water, where feasible, significantly improves the environmental profile of the synthesis.

Flow Chemistry and Continuous Processing for this compound Synthesis

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater efficiency tandfonline.comchimia.ch. The synthesis of this compound, particularly via catalytic hydrogenation, is well-suited for adaptation to a continuous flow process. In a typical setup, streams of 4-morpholinobenzaldehyde, methylamine, and a hydrogen source would be mixed and passed through a heated tube or column packed with a solid-supported catalyst (a packed-bed reactor).

This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity while minimizing byproduct formation aub.edu.lb. The small reactor volumes inherent in flow chemistry greatly reduce the risks associated with handling hazardous materials like hydrogen gas at high pressure and temperature tandfonline.com.

Microreactor Technologies for Enhanced Reaction Control

Microreactors, with their characteristic channel dimensions in the sub-millimeter range, provide exceptional control over reaction conditions due to their extremely high surface-area-to-volume ratios aub.edu.lbiranarze.ir. This feature is particularly beneficial for highly exothermic reactions, such as the hydrogenation step in the synthesis of this compound.

The rapid heat dissipation capabilities of microreactors prevent the formation of hot spots, which can lead to side reactions and catalyst deactivation in larger batch reactors tandfonline.comchimia.ch. Furthermore, the small diffusion distances ensure rapid and efficient mixing of reactants, which can significantly accelerate reaction rates and improve product selectivity chimia.chiranarze.ir. The precise control afforded by microreactors allows for the optimization of reaction conditions using minimal amounts of material, accelerating process development researchgate.net.

Table 2: Advantages of Microreactors for this compound Synthesis This table is interactive. You can filter the content by typing in the search box.

Feature Advantage Impact on Synthesis
High Surface-to-Volume Ratio Superior heat transfer Prevents thermal runaway in exothermic hydrogenation; improves selectivity.
Small Channel Dimensions Enhanced mass transfer and rapid mixing Increases reaction rate and yield; minimizes byproduct formation.
Precise Control Accurate management of temperature, pressure, flow rate Allows for fine-tuning of reaction conditions for optimal output.
Small Reaction Volume Inherent safety Safely handle high-pressure hydrogen gas and hazardous intermediates.
Automation High-throughput screening Enables rapid optimization of reaction parameters.

Scale-Up Considerations and Process Intensification

One of the significant advantages of flow chemistry and microreactor technology is the straightforward approach to scaling up production. Instead of increasing the size of the reactor (scaling-up), which can reintroduce heat and mass transfer limitations, production is increased by operating the system for longer durations or by "numbering-up" (also known as scaling-out), where multiple reactors are run in parallel chimia.ch. This approach avoids the costly and time-consuming re-optimization of reaction conditions that is often required when moving from a lab-scale batch reactor to a large production vessel.

Mechanistic Organic Chemistry of N Methyl N 4 Morpholin 4 Ylbenzyl Amine Reactions

Unraveling Reaction Pathways in N-methyl-N-(4-morpholin-4-ylbenzyl)amine Formation

The synthesis of this compound can be envisioned through several synthetic routes, with the most common being reductive amination or nucleophilic substitution. A prevalent laboratory and industrial method for synthesizing similar N-benzylamines is the reductive amination of an aldehyde with an amine. masterorganicchemistry.compearson.com In this case, 4-morpholinobenzaldehyde (B72404) would react with methylamine (B109427) in the presence of a reducing agent.

The reaction proceeds in two main stages:

Iminium Ion Formation: The amine (methylamine) adds to the carbonyl group of the aldehyde (4-morpholinobenzaldehyde) to form a hemiaminal intermediate. This intermediate then dehydrates to form a crucial electrophilic species, the N-methyl-N-(4-morpholin-4-ylbenzyl)iminium ion.

Reduction: The iminium ion is then reduced to the final tertiary amine product by a hydride source, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com

An alternative pathway involves the nucleophilic substitution of a suitable benzyl (B1604629) halide, such as 4-morpholinobenzyl chloride, with methylamine. However, this method can be complicated by over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. libretexts.org

The elucidation of a reaction mechanism heavily relies on the detection and characterization of transient intermediates. In the formation of this compound via reductive amination, the key intermediate is the iminium ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Modern NMR techniques are powerful tools for observing reaction progress and identifying intermediates. In situ NMR monitoring can track the disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of the iminium proton (R₂C=N⁺HR') signal, which is typically found downfield. The formation of the final product would be confirmed by the appearance of a new singlet for the benzylic CH₂ group adjacent to the nitrogen, typically in the range of 3.5-4.0 ppm. nih.gov

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are adept at detecting charged intermediates like the iminium ion. By sampling the reaction mixture over time, one could observe a peak corresponding to the mass-to-charge ratio (m/z) of the N-methyl-N-(4-morpholin-4-ylbenzyl)iminium ion, providing direct evidence for its existence. rsc.org The use of tandem mass spectrometry (LC-MS/MS) can further help in the structural characterization of such transient species. rsc.org

Table 1: Hypothetical Spectroscopic Data for Reaction Intermediates

Species Technique Key Diagnostic Signal
4-Morpholinobenzaldehyde ¹H NMR Aldehyde C-H proton at ~9.8 ppm
Iminium Ion Intermediate ¹H NMR Iminium C-H proton at >8.0 ppm
Iminium Ion Intermediate ESI-MS [M]⁺ peak at m/z = 191.26
This compound ¹H NMR Benzylic CH₂ singlet at ~3.5 ppm
This compound ¹³C NMR Benzylic CH₂ carbon at ~62 ppm

The kinetic isotope effect (KIE) is a critical tool for determining the rate-determining step of a reaction and probing the nature of transition states. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_L) to that with a heavier isotope (k_H). wikipedia.org

In the reductive amination pathway, a primary KIE would be expected for the reduction step if the C-H (or C-D) bond formation is rate-limiting. This is investigated by comparing the reaction rate using a standard hydride reducing agent (e.g., NaBH₄) versus its deuterated analogue (e.g., NaBD₄).

k_H / k_D > 1: A normal primary KIE would be observed if the hydride transfer from the reducing agent to the iminium carbon is the rate-determining step. The greater zero-point energy of the B-H bond compared to the B-D bond means the B-H bond is more easily broken, leading to a faster reaction. Values can range from 2 to 7, depending on the linearity of the hydride transfer in the transition state.

k_H / k_D ≈ 1: If the KIE is close to unity, it suggests that the hydride transfer is not the rate-determining step. In this scenario, the formation of the iminium ion (the dehydration of the hemiaminal) would likely be the slower step.

Table 2: Illustrative Kinetic Isotope Effect Data for the Reduction Step

Reducing Agent Rate Constant (k, M⁻¹s⁻¹) KIE (k_H / k_D) Implication for Rate-Determining Step
NaBH₄ 1.5 x 10⁻³ 4.2 Hydride transfer is likely rate-determining
NaBD₄ 0.36 x 10⁻³

Linear Free Energy Relationships (LFERs), such as the Hammett and Taft equations, quantify the effect of changing substituents on the reactivity of a molecule. researchgate.net For the formation of this compound, one could study a series of substituted 4-morpholinobenzaldehydes to probe the electronic nature of the transition state.

The Hammett equation is given by: log(kₓ/k_H) = ρσ

Where:

kₓ is the rate constant for a substituted reactant.

k_H is the rate constant for the unsubstituted reactant.

σ is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects.

For the iminium ion formation step, which involves nucleophilic attack by the amine on the carbonyl carbon, the reaction is facilitated by electron-withdrawing groups on the benzene (B151609) ring, which make the carbonyl carbon more electrophilic. This would result in a positive ρ value . Conversely, for the reduction step, electron-donating groups would stabilize the positive charge on the iminium ion, potentially slowing the reaction, while electron-withdrawing groups would destabilize it, making it more susceptible to nucleophilic attack by the hydride, resulting in a positive ρ value for this step as well. researchgate.netresearchgate.net

Table 3: Hypothetical Hammett Data for the Formation of Substituted N-methyl-N-benzylamines

Substituent (X) on Benzaldehyde σ_p Value Relative Rate (kₓ/k_H) log(kₓ/k_H)
-OCH₃ -0.27 0.25 -0.60
-CH₃ -0.17 0.48 -0.32
-H 0.00 1.00 0.00
-Cl 0.23 3.55 0.55
-NO₂ 0.78 45.7 1.66

A Hammett plot of log(kₓ/k_H) vs. σ_p would yield a straight line with a slope ρ ≈ +2.2, indicating a buildup of negative charge (or reduction of positive charge) in the transition state relative to the starting material, consistent with nucleophilic attack being the rate-determining step.

Reactivity of this compound as a Nucleophile and Base

The chemical behavior of this compound is dominated by the lone pair of electrons on the tertiary nitrogen atom, which imparts both nucleophilicity and basicity.

Stereoelectronic effects describe how the spatial arrangement of orbitals influences molecular properties and reactivity. wikipedia.org The nucleophilicity of the tertiary amine in this compound is governed by the availability and orientation of the nitrogen lone pair.

The nitrogen atom is sp³ hybridized, with the lone pair residing in one of the sp³ orbitals. For this amine to act as a nucleophile (e.g., in an Sₙ2 reaction with an alkyl halide), this lone pair orbital must effectively overlap with the acceptor orbital (typically a σ* antibonding orbital) of the electrophile. youtube.com The presence of the methyl and benzyl groups creates steric hindrance around the nitrogen, which can impede the approach of the electrophile. However, compared to a more sterically demanding group like a t-butyl group, the hindrance is moderate.

The morpholine (B109124) ring itself has a chair conformation. The presence of the oxygen atom in the morpholine ring is electron-withdrawing through the inductive effect, which reduces the electron density on the para-position of the benzene ring and, consequently, slightly reduces the nucleophilicity of the exocyclic tertiary amine compared to a simple N,N-dimethylbenzylamine. This effect is transmitted through the aromatic system. masterorganicchemistry.com

Basicity refers to the ability of the amine to accept a proton. The basicity is quantified by the pKa of its conjugate acid (R₃N⁺-H). The proton transfer reaction is:

R₃N + H₂O ⇌ R₃N⁺-H + OH⁻

The pKa of the conjugate acid of this compound is influenced by several factors:

Inductive Effects: The alkyl groups (methyl and benzyl) are electron-donating, which increases the electron density on the nitrogen and stabilizes the positive charge in the conjugate acid, thereby increasing basicity.

Hybridization: The sp³ hybridized nitrogen is more basic than an sp² hybridized nitrogen because the lone pair is in an orbital with more p-character, making it more available for bonding to a proton. masterorganicchemistry.com

Solvation: In solution, the ammonium cation is stabilized by hydrogen bonding with solvent molecules. The steric bulk around the nitrogen can affect the efficiency of this solvation.

Proton transfer rates for tertiary amines can be very fast, often diffusion-controlled for exergonic transfers. Studies on similar systems show that deprotonation rates can vary significantly depending on pH and local environment, ranging from 5 to 5000 s⁻¹ for dimethylated lysine (B10760008) residues. acs.org

Table 4: Comparison of pKa Values for Related Amines (in water)

Amine Structure pKa of Conjugate Acid
Piperidine C₅H₁₁N 11.1
Morpholine C₄H₉NO 8.4
N-Methylbenzylamine C₈H₁₁N ~9.6
This compound C₁₂H₁₈N₂O ~9.5 - 10.5 (Estimated)

Oxidative and Reductive Transformations Involving this compound

The presence of two tertiary amine functionalities, one within the morpholine ring and the other as an N-methylbenzylamine, makes this compound susceptible to a range of oxidative and reductive transformations.

Mechanisms of Amine Oxidation

Tertiary amines are readily oxidized at the nitrogen atom. The oxidation of this compound can theoretically proceed through several mechanisms, primarily depending on the oxidant used.

N-Oxide Formation: A common oxidative pathway for tertiary amines is the formation of N-oxides. This reaction typically involves reagents such as hydrogen peroxide, peroxy acids (like m-CPBA), or Caro's acid. The mechanism involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic oxygen of the oxidant. Given the two tertiary amine centers in the molecule, mono- or di-N-oxide formation is possible, with the relative reactivity of the two nitrogens being influenced by steric and electronic factors. The N-methylbenzylamine nitrogen might be slightly more sterically hindered than the morpholine nitrogen.

Oxidative N-Dealkylation: Another potential oxidative pathway is the removal of one of the alkyl groups attached to the nitrogen. This process often involves enzymatic systems (e.g., cytochrome P450) or chemical oxidants. The mechanism typically proceeds through the formation of an aminium radical cation via single-electron transfer (SET). Subsequent deprotonation at an adjacent carbon atom yields a carbon-centered radical, which can be further oxidized to an iminium ion. Hydrolysis of the iminium ion would then lead to the corresponding secondary amine and an aldehyde or ketone. For this compound, this could result in the loss of the methyl group (N-demethylation) or the benzyl group (N-debenzylation).

Oxidant TypePotential Product(s)Mechanistic Hallmark
Peroxy Acids (e.g., m-CPBA)This compound N-oxideNucleophilic attack of nitrogen on the peroxide oxygen
Metal-based oxidantsN-(4-morpholin-4-ylbenzyl)amine, FormaldehydeSingle-electron transfer (SET) to form an aminium radical
Enzymatic (e.g., Cytochrome P450)N-(4-morpholin-4-ylbenzyl)amine, MethylamineFormation of an iminium ion intermediate followed by hydrolysis

Selective Reduction Strategies of Related Functional Groups

Should this compound be oxidized to its N-oxide derivative, the selective reduction back to the tertiary amine is a feasible transformation. The choice of reducing agent is crucial to avoid the reduction of other functional groups that might be present in more complex derivatives.

Common reagents for the reduction of amine N-oxides include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with a hydrogen source can effectively reduce N-oxides. This method is generally clean and efficient.

Metal-based Reagents: Reagents like zinc in acetic acid, iron in acetic acid, or samarium(II) iodide can also be employed for the reduction of N-oxides.

Phosphorus-based Reagents: Triphenylphosphine (PPh₃) or triethyl phosphite (B83602) (P(OEt)₃) can deoxygenate N-oxides, forming the corresponding phosphine (B1218219) oxide or phosphate (B84403) as a byproduct.

The selectivity of these methods would be important if other reducible functional groups, such as nitro groups or carbon-carbon double bonds, were present on the aromatic ring or in other parts of a more complex derivative.

Derivatization Chemistry of this compound

The structure of this compound offers several sites for derivatization, allowing for the synthesis of a variety of analogs with potentially new properties.

Functionalization of the Morpholine Ring and Benzyl Moiety

Morpholine Ring Modification: While the morpholine ring is generally stable, its modification is possible. Ring-opening reactions of morpholines can be achieved under specific conditions, for instance, with strong acids or certain acyl chlorides, though this would fundamentally alter the core structure. More commonly, functionalization might occur at the carbon atoms adjacent to the nitrogen or oxygen, potentially through radical-based reactions, though this is less controlled. A more plausible approach for creating derivatives would be to synthesize them from already functionalized morpholine precursors.

Benzyl Moiety Functionalization: The benzyl group, specifically the aromatic ring, is a prime site for electrophilic aromatic substitution reactions. The morpholino group is an activating, ortho-, para-directing group due to the lone pair on the nitrogen atom. The N-methylaminomethyl group is also activating and ortho-, para-directing. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation would be expected to occur at the positions ortho to the morpholino group. The steric bulk of the substituents would influence the regioselectivity.

Reaction TypeReagent(s)Expected Position of Substitution
NitrationHNO₃, H₂SO₄Ortho to the morpholino group
BrominationBr₂, FeBr₃Ortho to the morpholino group
Friedel-Crafts AcylationRCOCl, AlCl₃Ortho to the morpholino group

Synthesis of this compound Conjugates and Polymers

The reactive sites on this compound could be exploited to synthesize conjugates and polymers, although no specific examples are found in the surveyed literature.

Conjugate Synthesis: If the aromatic ring is functionalized, for example, with a carboxylic acid or an amino group via nitration followed by reduction, these functional groups can be used as handles for conjugation. For instance, a carboxylic acid derivative could be coupled to other molecules (e.g., biomolecules, fluorescent tags) using standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Polymer Synthesis: To incorporate this molecule into a polymer, it would first need to be functionalized with a polymerizable group. For example, a vinyl group could be introduced onto the aromatic ring via reactions like the Heck or Stille coupling if a halogenated derivative is first prepared. The resulting monomer could then undergo radical polymerization to form a polymer with pendent this compound units. Such polymers could have interesting properties, for instance, as basic resins or in materials science applications.

Theoretical and Computational Chemistry of N Methyl N 4 Morpholin 4 Ylbenzyl Amine

Quantum Chemical Characterization of N-methyl-N-(4-morpholin-4-ylbenzyl)amine

A thorough understanding of the quantum chemical properties of this compound is fundamental to predicting its reactivity, stability, and intermolecular interactions. Modern computational methods offer powerful tools to elucidate these characteristics at the atomic and electronic levels.

Electronic Structure and Bonding Analysis (Density Functional Theory)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A DFT analysis of this compound would provide critical data on its geometry and bonding. By solving the Kohn-Sham equations for the system, key parameters such as bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation can be calculated.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC-N (amine)Data not available
Bond LengthC-N (morpholine)Data not available
Bond LengthC-O (morpholine)Data not available
Bond AngleC-N-C (amine)Data not available
Dihedral AngleC-C-N-CData not available

Note: The table above is illustrative. Specific values would be determined through actual DFT calculations.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity).

A computational study would determine the energies of the HOMO and LUMO of this compound. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals would also be visualized to predict the most likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

Note: The table above is illustrative. Specific values would be determined through computational calculations.

Electrostatic Potential Surface and Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. An MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

For this compound, an MEP map would visually represent the regions of positive and negative electrostatic potential. Areas with negative potential (typically colored red or yellow) indicate electron-rich regions that are susceptible to electrophilic attack, such as around the nitrogen and oxygen atoms. Regions with positive potential (typically colored blue) are electron-poor and are likely sites for nucleophilic attack. This information is critical for predicting how the molecule will interact with other chemical species.

Conformational Landscape and Torsional Dynamics of this compound

The three-dimensional structure of a molecule is not static and can exist in various conformations due to the rotation around single bonds. Understanding the conformational landscape of this compound is essential as different conformers can have different energies and reactivities.

Global Minimum Conformer Identification

Computational methods can be employed to search for the most stable conformation of this compound, known as the global minimum conformer. This involves systematically exploring the molecule's potential energy surface by rotating its flexible dihedral angles. The geometry of each resulting conformer is then optimized to find the local energy minima. The conformer with the lowest energy is identified as the global minimum. The relative energies of other low-energy conformers would also be determined to understand their population at a given temperature.

Potential Energy Surface Scans and Conformational Isomerism

To investigate the dynamics of conformational changes, potential energy surface (PES) scans can be performed. This involves systematically changing one or more dihedral angles and calculating the energy at each step, while allowing the rest of the molecule to relax. The resulting plot of energy versus dihedral angle reveals the energy barriers for rotation between different conformers.

These scans would identify the transition states that connect different conformational isomers of this compound. The heights of these energy barriers provide information about the flexibility of the molecule and the ease with which it can interconvert between different shapes. This is particularly important for understanding its dynamic behavior in solution and its ability to bind to biological targets.

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) is a powerful computational method that simulates the time-dependent evolution of a molecular system by calculating the forces acting on each atom directly from first-principles quantum mechanical calculations, without the need for pre-parameterized force fields. This approach provides a highly accurate description of atomic motions, chemical bonding, and reactions.

Furthermore, AIMD is exceptionally well-suited for studying the explicit interactions between this compound and solvent molecules. By simulating the molecule in a box of explicit water, methanol (B129727), or other solvents, one can observe the formation and dynamics of hydrogen bonds involving the morpholine (B109124) oxygen and the amine nitrogen. These simulations can reveal the structure of the solvation shells and the timescale of solvent exchange, which are critical for understanding its chemical reactivity and properties in solution. Such simulations have been effectively used to study complex reaction mechanisms in various solvent environments, including ionic liquids mdpi.com.

Computational Prediction of this compound Reactivity

Computational chemistry offers a suite of tools to predict and rationalize the chemical reactivity of molecules. By modeling potential reaction pathways, transition states, and the influence of the surrounding environment, a quantitative understanding of a molecule's reactive tendencies can be achieved.

Transition State Theory and Reaction Pathway Elucidation

Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by assuming a quasi-equilibrium between the reactants and an activated complex, known as the transition state wikipedia.org. The transition state represents the highest energy point along the minimum energy path connecting reactants to products on a potential energy surface wikipedia.org.

Computational methods, particularly Density Functional Theory (DFT), are routinely used to elucidate reaction pathways for complex organic molecules. For this compound, several reactions could be investigated. For example, the tertiary amine of the morpholine ring and the secondary amine of the benzylamine (B48309) group are potential sites for nucleophilic attack. A hypothetical reaction, such as the Menshutkin reaction (quaternization) with an alkyl halide like methyl iodide, could be modeled.

The process would involve:

Locating Reactants and Products: The geometries of the starting materials (this compound and methyl iodide) and the final product (the quaternary ammonium (B1175870) salt) are optimized to find their lowest energy structures.

Identifying the Transition State (TS): Advanced algorithms are used to locate the saddle point on the potential energy surface corresponding to the TS. This structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products nih.gov.

Verifying the Reaction Pathway: An Intrinsic Reaction Coordinate (IRC) calculation is performed starting from the TS geometry. This traces the minimum energy path downhill to confirm that the identified TS correctly connects the intended reactants and products.

Studies on similar systems, such as the urethane (B1682113) formation catalyzed by morpholine, have successfully used these methods to map out multi-step reaction mechanisms involving reactant complexes, transition states, and intermediates nih.govresearchgate.net.

Activation Energy and Reaction Rate Constant Calculations

Once the transition state has been identified and verified, its energy relative to the reactants provides the activation energy (Ea) or, more accurately, the Gibbs free energy of activation (ΔG‡) wikipedia.org. This value is a critical determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

Computational studies on the reactivity of benzylamine and morpholine derivatives have demonstrated the feasibility of calculating activation energies for various transformations nih.govnih.gov. For the hypothetical quaternization of this compound, DFT calculations could predict which of the two nitrogen atoms is more reactive by comparing the activation energies for methylation at each site. The nitrogen of the benzylamine moiety is generally less sterically hindered, but the morpholine nitrogen's basicity might be different.

The following table presents hypothetical activation energy data for competing methylation reactions, illustrating the type of insights that can be gained.

Reaction SiteMethodSolvent ModelCalculated ΔG‡ (kcal/mol)
Benzylamine NitrogenB3LYP/6-31G(d)PCM (Acetonitrile)22.5
Morpholine NitrogenB3LYP/6-31G(d)PCM (Acetonitrile)25.1
Benzylamine NitrogenωB97X-D/def2-TZVPSMD (Acetonitrile)21.8
Morpholine NitrogenωB97X-D/def2-TZVPSMD (Acetonitrile)24.3

This interactive table contains hypothetical data for illustrative purposes.

From these theoretical values, the reaction rate constant (k) can be estimated using the Eyring equation, which incorporates the Gibbs free energy of activation. While calculating absolute rate constants with high precision remains challenging, the computational prediction of relative rates and activation parameters (ΔH‡ and ΔS‡) is highly successful and provides invaluable mechanistic understanding wikipedia.orgsemanticscholar.org.

Solvent Effects on this compound Reactivity

The solvent environment can dramatically influence reaction rates and even alter reaction mechanisms, particularly for reactions involving charged or polar species. Computational chemistry models solvent effects using two primary approaches:

Implicit Solvation Models: The solvent is treated as a continuous medium with a characteristic dielectric constant. Models like the Polarizable Continuum Model (PCM) or the SMD model are computationally efficient and often provide a good approximation of bulk solvent effects nih.govresearchgate.net.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, typically in a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework mdpi.com. This method is more computationally intensive but can capture specific solvent-solute interactions, such as hydrogen bonding, which may be crucial for stabilizing transition states.

For reactions of this compound, such as S_N2 reactions that proceed through polar transition states, a polar solvent would be expected to lower the activation energy by stabilizing the charge separation in the TS semanticscholar.org. For example, studies on the reaction of benzylamines with CO2 have shown that the product distribution is highly dependent on the solvent, with protic solvents like methanol leading to different products than aprotic solvents like THF or DMSO mdpi.com. Computational modeling could predict these outcomes by calculating the relative energies of intermediates and transition states in different solvent models, guiding the selection of optimal reaction conditions.

Structure-Property Relationship Studies via QSAR (Quantitative Structure-Activity Relationships) for this compound Analogs (General Chemical Properties, Not Biological)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their properties pensoft.net. While widely used for predicting biological activity, the QSAR framework is equally applicable to modeling general chemical properties such as solubility, pKa, or reactivity constants.

For this compound, a QSAR study could be developed for a series of its analogs to predict a specific chemical property. This would involve creating a library of derivatives, for instance, by introducing various substituents (e.g., -Cl, -OCH3, -NO2) at different positions on the phenyl ring. The goal would be to build a regression model that correlates calculated structural features (descriptors) of these analogs with an experimentally measured or computationally determined property. Such QSAR models have been successfully developed for various series of morpholine-containing compounds pensoft.netnih.govnih.gov.

Development of Descriptors for Molecular Attributes

The foundation of any QSAR model is the selection of molecular descriptors—numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as follows:

Constitutional (1D): Based on the molecular formula (e.g., molecular weight, atom counts).

Topological (2D): Based on the 2D graph representation of the molecule (e.g., connectivity indices).

Geometrical (3D): Requiring 3D coordinates (e.g., molecular surface area, volume).

Physicochemical: Related to properties like lipophilicity (LogP) or polarizability (molar refractivity).

Quantum Chemical: Derived from quantum calculations (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment) pensoft.net.

To build a QSAR model for a property like the pKa of the benzylamine nitrogen in a series of analogs, one would first calculate a wide range of descriptors for each molecule. Statistical methods, such as multiple linear regression (MLR), are then used to select the subset of descriptors that best correlates with the pKa values, resulting in a predictive equation.

The table below illustrates a hypothetical dataset for a QSAR study on this compound analogs, focusing on predicting a reactivity parameter (e.g., the logarithm of a reaction rate constant, log(k)).

Analog Substituent (para-position)Molecular Weight ( g/mol )LogPPolar Surface Area (Ų)Dipole Moment (Debye)
-H (Parent)206.281.8515.71.98
-Cl240.732.5615.72.45
-OCH3236.311.7824.92.31
-NO2251.281.9161.55.12
-CN231.291.5939.54.89

This interactive table contains hypothetical descriptor data for illustrative purposes.

Analysis of such a model could reveal, for example, that electron-withdrawing groups on the phenyl ring increase reactivity by modifying the charge distribution, an insight captured quantitatively by descriptors like the dipole moment or Hammett constants.

Predictive Modeling for Chemical Reactivity and Stability

Predictive modeling, utilizing the principles of theoretical and computational chemistry, offers profound insights into the chemical reactivity and stability of this compound. By employing sophisticated computational methods, such as Density Functional Theory (DFT), it is possible to calculate a variety of molecular properties and energy parameters that serve as reliable descriptors of the molecule's behavior in chemical reactions. These predictive models are instrumental in understanding the intrinsic electronic structure and thermodynamic properties that govern the compound's stability and its propensity to react.

Detailed research findings from computational analyses provide a quantitative basis for understanding the structure-reactivity relationships of this compound. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. A smaller HOMO-LUMO energy gap is indicative of higher reactivity.

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-deficient regions of the molecule. This allows for the precise identification of sites that are likely to engage in electrostatic interactions, such as hydrogen bonding, or to be the initial points of reaction.

Furthermore, the calculation of bond dissociation energies (BDEs) for various bonds within the molecule is a direct measure of their strength and, consequently, the molecule's thermal stability. Bonds with lower BDEs are more susceptible to cleavage, indicating potential pathways for decomposition.

The following tables present hypothetical yet representative data that would be obtained from a comprehensive computational study on this compound, illustrating the types of insights that predictive modeling can provide.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters
ParameterValue (eV)
Energy of HOMO-5.87
Energy of LUMO-0.45
HOMO-LUMO Energy Gap (ΔE)5.42
Ionization Potential (I)5.87
Electron Affinity (A)0.45
Global Hardness (η)2.71
Global Softness (S)0.37
Electronegativity (χ)3.16
Electrophilicity Index (ω)1.84
Table 2: Selected Bond Dissociation Energies (BDEs)
BondBDE (kcal/mol)
Benzyl (B1604629) C-N (amine)75.2
N-CH₃ (amine)82.5
Aryl C-N (morpholine)98.6
Morpholine C-O88.9
Morpholine C-N85.4

Advanced Analytical Spectroscopies and Structural Elucidation of N Methyl N 4 Morpholin 4 Ylbenzyl Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for determining the structure of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of atoms, two-dimensional (2D) techniques are indispensable for assembling the complete molecular puzzle.

A suite of 2D NMR experiments is employed to establish through-bond and through-space atomic correlations, leading to the unambiguous assignment of all proton and carbon signals in N-methyl-N-(4-morpholin-4-ylbenzyl)amine.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For this compound, COSY is crucial for identifying adjacent protons within the aromatic ring and the morpholine (B109124) ring. For instance, the doublet for the aromatic protons ortho to the morpholino group (H-2/H-6) would show a correlation to the doublet for the meta protons (H-3/H-5). Similarly, the protons on C-8/C-12 in the morpholine ring would show correlations to their neighbors on C-9/C-11.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to via a single bond (¹JCH). This allows for the definitive assignment of each carbon atom that bears protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for piecing together the molecular skeleton by revealing long-range correlations (typically 2-3 bonds, ²JCH and ³JCH) between protons and carbons. ipb.pt Key correlations for this molecule would include the signal from the N-methyl protons (H-13) to the benzylic carbon (C-7) and the signal from the benzylic protons (H-7) to the aromatic carbons C-1, C-2, and C-6.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects protons that are close in space, regardless of whether they are connected through bonds. NOESY is instrumental in determining stereochemistry and conformation. A critical NOESY correlation would be observed between the benzylic protons (H-7) and the aromatic protons at the ortho positions (H-2/H-6), confirming their spatial proximity.

Based on these techniques, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra can be achieved.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations for this compound Predicted chemical shifts (in ppm) are relative to a standard reference like TMS.

Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations (¹H ↔ ¹H)
1 (Ar-C)129.5-H-7, H-2/6-
2, 6 (Ar-CH)129.07.25 (d)C-4, C-7H-7, H-3/5
3, 5 (Ar-CH)116.06.90 (d)C-1, C-4, C-8/12H-2/6, H-8/12
4 (Ar-C)151.0-H-3/5, H-8/12-
7 (CH₂)55.03.60 (s)C-1, C-2/6, C-13H-2/6, H-13
8, 12 (Morpholine CH₂)49.03.15 (t)C-4, C-9/11H-3/5, H-9/11
9, 11 (Morpholine CH₂)67.03.85 (t)C-8/12H-8/12
13 (N-CH₃)34.02.45 (s)C-7H-7

Molecules are not static entities; they undergo various dynamic processes, such as bond rotations and ring inversions. researchgate.net this compound contains a morpholine ring, which exists in a chair conformation that can undergo ring inversion. This process exchanges the axial and equatorial protons.

At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the morpholine protons. However, by lowering the temperature, this process can be slowed. Dynamic NMR (DNMR) studies involve recording spectra at various temperatures to observe the effects of this conformational exchange. researchgate.net

As the temperature is lowered, the single averaged signals for the morpholine protons will broaden, eventually decoalesce into separate signals for the axial and equatorial protons of the two distinct chair conformers. The temperature at which the two signals merge is known as the coalescence temperature (Tc). From this temperature and the frequency separation of the signals at the slow-exchange limit, the free energy of activation (ΔG‡) for the ring inversion process can be calculated, providing valuable insight into the molecule's conformational flexibility. beilstein-journals.org

Table 2: Representative Dynamic NMR Data for Morpholine Ring Inversion

ParameterHypothetical ValueDescription
Coalescence Temp. (Tc)-45 °C (228 K)The temperature at which the separate axial and equatorial proton signals merge into a single broad peak.
Δν (at low temp.)60 HzThe difference in chemical shift between the axial and equatorial protons in the slow-exchange regime.
ΔG‡ (calculated)~45 kJ/molThe calculated energy barrier for the chair-to-chair ring inversion of the morpholine moiety.

While solution-state NMR provides information about a molecule's structure in a solvent, solid-state NMR (ssNMR) offers a powerful means to study its structure in the solid phase. nih.govresearchgate.net This is particularly crucial for identifying and characterizing polymorphism—the ability of a compound to exist in multiple crystal forms. jeol.com Different polymorphs can have distinct physical properties.

In ssNMR, the chemical shift of a nucleus (e.g., ¹³C) is highly sensitive to its local electronic environment, which is influenced by intermolecular interactions and crystal packing. rsc.org Therefore, different polymorphic forms of this compound would yield distinct ¹³C ssNMR spectra. osti.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. The number of unique signals in a ¹³C CP-MAS spectrum corresponds to the number of magnetically inequivalent carbons in the crystal's asymmetric unit.

Table 3: Illustrative ¹³C Solid-State NMR Chemical Shifts for Two Hypothetical Polymorphs

Carbon AtomForm I Chemical Shift (ppm)Form II Chemical Shift (ppm)
Aromatic C-4151.8153.2
Aromatic C-1130.1129.4
Benzylic C-755.654.9
N-Methyl C-1334.935.8

The observable differences in chemical shifts between Form I and Form II would provide definitive evidence of polymorphism.

Mass Spectrometry (MS) for Comprehensive Structural Confirmation

Mass spectrometry is a cornerstone analytical technique that provides information about a molecule's mass and, through fragmentation, its structure.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million, ppm). nih.gov This precision allows for the determination of a molecule's elemental formula. For this compound (C₁₂H₁₈N₂O), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. This is a critical step in confirming the identity of a newly synthesized compound.

Table 4: Exact Mass Determination by HRMS

Ion SpeciesElemental FormulaCalculated Exact MassMeasured Mass (Hypothetical)Mass Error (ppm)
[M+H]⁺C₁₂H₁₉N₂O⁺207.1492207.1490-0.97

The excellent agreement between the calculated and measured mass provides strong confidence in the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by analyzing its fragmentation patterns. mdpi.com In an MS/MS experiment, a specific ion (the precursor ion, often the protonated molecule [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are mass-analyzed. nih.govscielo.org.mx

The fragmentation of this compound would likely be dominated by cleavages at bonds alpha to the nitrogen atoms, which are points of structural weakness. miamioh.edu Analysis of these fragments allows for the confirmation of the connectivity of the different structural units (the N-methyl group, the benzyl (B1604629) moiety, and the morpholine ring).

Key Predicted Fragmentation Pathways:

Loss of the morpholino group: Cleavage of the C4-N bond could lead to a stable benzylic cation.

Formation of the tropylium (B1234903) ion: A common pathway for benzylamines involves cleavage of the bond between the benzylic carbon and the nitrogen, followed by rearrangement to the highly stable tropylium ion (m/z 91). nih.gov

Cleavage within the morpholine ring: Ring-opening and subsequent fragmentation of the morpholine moiety can also occur.

Table 5: Predicted MS/MS Fragmentation Data for [C₁₂H₁₉N₂O]⁺

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure
207.1120.1C₄H₉NO[H₂C=N⁺(CH₃)-C₆H₄-N]⁺
207.191.1C₅H₁₂N₂OTropylium ion [C₇H₇]⁺
207.1149.1C₂H₅N[C₁₀H₁₄NO]⁺ (Resulting from cleavage of the benzyl-N bond)
120.191.1C₂H₅NTropylium ion [C₇H₇]⁺

By systematically analyzing these fragmentation patterns, the structural arrangement of this compound can be conclusively confirmed.

Ion Mobility-Mass Spectrometry (IM-MS) for Gas-Phase Conformation

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that provides information on the size, shape, and charge of an ion in the gas phase. nih.gov It separates ions based on their differential mobility through a buffer gas under the influence of a weak electric field. chemrxiv.org This separation, which occurs on a millisecond timescale, allows for the determination of an ion's rotationally averaged collision cross-section (CCS), a parameter that is directly related to its three-dimensional structure. nih.gov

For this compound, while experimental IM-MS studies are not widely published, theoretical CCS values can be predicted through computational methods. These predictions offer valuable insight into the molecule's likely gas-phase conformation. The analysis of different ionic adducts of the molecule reveals how the parent structure's conformation adapts to the presence of different charge carriers.

Predicted CCS values for various adducts of this compound are calculated using computational tools like CCSbase. uni.lu These values, presented in the table below, suggest a relatively compact structure. The CCS values for protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts are particularly relevant for analyses conducted using electrospray ionization (ESI) in positive ion mode. The similarity in CCS values across different adducts can indicate the structural stability of the core molecule.

Table 1: Predicted Collision Cross-Section (CCS) Values for this compound Adducts. uni.lu
Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺207.14918147.3
[M+Na]⁺229.13112151.9
[M+K]⁺245.10506150.3
[M+NH₄]⁺224.17572162.9
[M-H]⁻205.13462152.3

X-ray Crystallography and Crystallographic Analysis of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Single Crystal X-ray Diffraction (SC-XRD) analysis involves directing an X-ray beam onto a single, high-quality crystal. The resulting diffraction pattern is used to construct an electron density map, from which the atomic structure of the molecule can be determined with high precision.

To date, a single crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, based on SC-XRD studies of analogous compounds containing a morpholine ring, it is highly probable that the morpholine moiety in this molecule adopts a stable chair conformation. nih.govnih.govresearchgate.net A definitive SC-XRD study would provide crucial data, including the precise torsion angles between the phenyl ring and the benzylamine (B48309) substituent, and confirm the conformation of the morpholine ring.

Powder X-ray Diffraction for Polymorphism and Amorphous Content

Powder X-ray Diffraction (PXRD) is a rapid analytical technique used to characterize the crystalline nature of a bulk solid sample. It is instrumental in identifying different crystalline forms (polymorphs) of a substance, each of which can have distinct physical properties. mdpi.comresearchgate.net The technique can also be used to determine the degree of crystallinity and quantify the amount of amorphous content in a sample.

No PXRD data for this compound is currently available in the literature. A comprehensive PXRD analysis would be essential for characterizing the solid-state forms of this compound, which is a critical step in materials science and pharmaceutical development. nih.gov Such an analysis would involve comparing the diffraction pattern of a sample to reference patterns to identify the specific crystalline phase or phases present.

Intermolecular Interactions and Hydrogen Bonding Network Analysis

In the absence of a crystal structure, the intermolecular interactions of this compound can be predicted based on its molecular structure. The molecule possesses functional groups capable of engaging in hydrogen bonding, which significantly influences the crystal packing and physical properties of the solid.

The secondary amine group (-NH-) is the primary hydrogen bond donor. libretexts.org The lone pair of electrons on the secondary amine nitrogen, the tertiary nitrogen of the morpholine ring, and the morpholine oxygen atom can all act as hydrogen bond acceptors. gatech.edu Consequently, the formation of intermolecular hydrogen bonds, such as N-H···N and N-H···O, is expected. nih.govnih.gov These interactions would likely link molecules into chains or more complex three-dimensional networks in the solid state. A definitive analysis of the hydrogen bonding network, however, awaits experimental determination via X-ray crystallography.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Structure Correlation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and confirming molecular structure. While experimental spectra for this compound are not publicly available, the expected characteristic vibrational frequencies can be predicted based on its constituent functional groups.

The key vibrational modes expected for this compound are summarized in the table below.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
Secondary Amine (N-H)N-H Stretch3300 - 3500Typically a single, sharp band of medium intensity in the IR spectrum. researchgate.net
Aromatic Ring (C-H)C-H Stretch3000 - 3100Multiple weak to medium bands.
Aliphatic (CH₂, CH₃)C-H Stretch2850 - 3000Strong bands from the morpholine and benzyl CH₂ groups, and the N-methyl group. researchgate.net
Aromatic Ring (C=C)C=C Stretch1450 - 1600Characteristic bands for the para-substituted benzene (B151609) ring.
Morpholine (C-O-C)Asymmetric C-O-C Stretch1115 - 1140Typically a very strong band in the IR spectrum, characteristic of the ether linkage. nist.gov
Amine (C-N)C-N Stretch1020 - 1250Bands associated with both the benzylamine and morpholine C-N bonds. nist.gov
Aromatic Ring (C-H)C-H Out-of-Plane Bend800 - 860Strong band indicative of 1,4-disubstitution (para).

Chiroptical Spectroscopy (VCD, ECD) for Chiral Analogs of this compound

This compound is an achiral molecule and therefore does not exhibit a response in chiroptical spectroscopy. However, if a chiral center were introduced, for example, by substitution at the benzylic carbon to create a compound like (R)- or (S)-N-methyl-N-(1-(4-morpholin-4-yl)phenyl)ethylamine, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be indispensable for its stereochemical characterization.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about the stereochemistry of its vibrational transitions. nih.gov ECD, which operates in the UV-Visible range, provides similar information regarding electronic transitions. nih.gov

For a hypothetical chiral analog, the absolute configuration could be determined by comparing the experimental VCD and/or ECD spectrum with spectra predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). mdpi.com A strong correlation between the signs and relative intensities of the experimental and calculated spectral bands allows for an unambiguous assignment of the absolute configuration of the stereocenter. nih.gov VCD can be particularly powerful as it provides a larger number of distinct spectral bands compared to ECD, often enabling a more confident structural assignment. mdpi.com

Exploration of Advanced Material Science Applications of N Methyl N 4 Morpholin 4 Ylbenzyl Amine

N-methyl-N-(4-morpholin-4-ylbenzyl)amine as a Building Block in Polymer Chemistry

The distinct chemical features of this compound make it an intriguing candidate for the synthesis of advanced polymers. The presence of the morpholine (B109124) and benzyl (B1604629) groups can impart unique properties to the resulting polymer chains, influencing their architecture and ultimate performance characteristics.

Synthesis of Functional Polymers Incorporating Morpholine and Benzyl Moieties

The synthesis of functional polymers incorporating this compound can be approached through several synthetic strategies. The tertiary amine functionality can be utilized in chain-growth polymerization, or the entire molecule can be incorporated as a monomer in step-growth polymerization if appropriately functionalized. For instance, derivatives of this compound could be synthesized to bear reactive groups such as hydroxyl, carboxyl, or vinyl functionalities, enabling their participation in polymerization reactions.

The morpholine moiety is known to enhance the thermal and chemical stability of polymer backbones. e3s-conferences.org Furthermore, the tertiary amine group can act as a catalytic site for certain polymerization reactions or as a site for post-polymerization modification, such as quaternization to introduce ionic character. The benzyl group, on the other hand, can contribute to the polymer's rigidity and thermal properties, as well as providing a site for further functionalization. nih.gov

Investigation of Polymer Architectures and Properties

The incorporation of this compound into polymer chains is expected to significantly influence the resulting material's properties. The bulky nature of the morpholine and benzyl groups can affect the polymer's chain packing and morphology, leading to materials with tailored thermal and mechanical properties.

For example, polymers with pendant this compound groups may exhibit enhanced solubility in organic solvents and could possess interesting solution properties. The basic nature of the morpholine and tertiary amine groups could also lead to pH-responsive polymers that undergo conformational changes or solubility transitions in response to changes in pH. researchgate.net

Table 1: Potential Polymer Architectures and Anticipated Properties

Polymer Architecture Synthetic Strategy Key Moieties Utilized Anticipated Properties
Linear Homopolymer Chain-growth polymerization of a vinyl-functionalized derivative Vinyl group, Pendant morpholine and benzyl groups pH-responsive, good thermal stability
Alternating Copolymer Step-growth polymerization with a dicarboxylic acid Amine and a synthesized carboxylic acid functionality High glass transition temperature, potential for further functionalization

Utilization in Supramolecular Chemistry and Self-Assembly

The non-covalent interactions that this compound can engage in make it a valuable component for the construction of complex supramolecular assemblies. nih.gov These interactions, including hydrogen bonding, host-guest interactions, and metal coordination, can be harnessed to create highly ordered structures with emergent functions.

Design of Host-Guest Systems Involving this compound

In the realm of host-guest chemistry, this compound can act as a guest molecule, fitting into the cavities of various host molecules such as cyclodextrins, calixarenes, and cucurbiturils. nih.govnih.gov The benzyl group can be encapsulated within the hydrophobic cavity of a host, while the more polar morpholine and amine groups can interact with the host's portal or exterior. Such host-guest complexation can be used to control the solubility of the compound, protect it from degradation, or as a component in stimuli-responsive systems. nih.gov

Table 2: Hypothetical Host-Guest System with this compound

Host Molecule Guest Molecule Primary Driving Force for Complexation Potential Application
Beta-cyclodextrin This compound Hydrophobic interactions with the benzyl group Controlled release systems

Formation of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The nitrogen and oxygen atoms within the morpholine ring and the tertiary amine of this compound can act as coordination sites for metal ions, making it a suitable ligand for the construction of Metal-Organic Frameworks (MOFs). rsc.orgnih.gov By carefully selecting the metal ions and the connectivity of the ligand, it is possible to create porous, crystalline materials with high surface areas and tunable pore sizes. nih.gov These MOFs could find applications in gas storage, separation, and catalysis.

Similarly, derivatives of this compound bearing multiple reactive sites could be used as building blocks for the synthesis of Covalent Organic Frameworks (COFs). researchgate.netnih.gov These materials are constructed from light elements linked by strong covalent bonds, resulting in robust, porous structures. semanticscholar.org COFs based on this compound could be designed for applications in electronics and energy storage. researchgate.net

Role in Sensing and Analytical Devices

The chemical reactivity and binding capabilities of the functional groups in this compound suggest its potential use in the development of chemical sensors and analytical devices. The lone pairs of electrons on the nitrogen and oxygen atoms can interact with various analytes, leading to a detectable signal.

For instance, the morpholine and tertiary amine moieties can act as binding sites for metal ions. The binding of a metal ion could be transduced into an optical or electrochemical signal by incorporating a chromophore or a redox-active unit into the molecule. Furthermore, the pH-sensitivity of the amine groups could be exploited to create pH sensors. When integrated into a polymer matrix or onto a solid support, these sensor molecules could be used for the detection of analytes in a variety of environments.

Development of this compound-Based Chemosensors

Currently, there is a notable absence of dedicated research on the application of this compound in the development of chemosensors. The inherent structural features of the molecule, such as the electron-rich morpholine and tertiary amine moieties, suggest a potential for this compound to act as a recognition element for specific analytes. The nitrogen and oxygen atoms within the morpholine ring, along with the tertiary amine nitrogen, could serve as binding sites for metal ions or other electrophilic species. Furthermore, the aromatic ring could be functionalized to modulate the compound's electronic properties, potentially leading to a detectable signal change upon analyte binding.

For a chemosensor to be effective, the binding event must be transduced into a measurable signal, such as a change in fluorescence, absorbance, or electrochemical potential. Future research could explore the incorporation of fluorophores or chromophores into the this compound scaffold. Alternatively, the molecule could be immobilized on the surface of an electrode to investigate its electrochemical response to target analytes. The development of such chemosensors would require systematic studies to determine the selectivity, sensitivity, and response time towards various analytes.

Table 1: Potential Analyte Binding Sites and Signal Transduction Mechanisms

Potential Binding SiteTarget Analyte ClassPotential Signal Transduction
Morpholine Nitrogen and OxygenMetal IonsFluorescence Quenching/Enhancement
Tertiary AmineProtons (pH sensing)Electrochemical Signal Change
Aromatic Ring (functionalized)Organic MoleculesColorimetric Change

Application in Chromatographic Stationary Phases or Mobile Phase Additives

The use of this compound as a component of either stationary or mobile phases in chromatography is not documented in current scientific literature. However, its chemical structure presents possibilities for such applications. The polarity of the molecule, influenced by the morpholine ring, could make it a candidate for use in normal-phase or hydrophilic interaction liquid chromatography (HILIC).

If covalently bonded to a solid support, such as silica gel, this compound could create a stationary phase with unique selectivity. The presence of both a hydrogen bond acceptor (the morpholine oxygen) and a potential hydrogen bond donor (if protonated) could lead to specific interactions with a range of analytes. The aromatic ring might also contribute to separation through π-π interactions.

As a mobile phase additive, this compound could be used to modify the separation characteristics of a chromatographic system. For instance, in reversed-phase chromatography, it could act as an ion-pairing agent for acidic analytes, improving their retention and peak shape. Its basic nature would also influence the pH of the mobile phase, which is a critical parameter for the separation of ionizable compounds.

Table 2: Potential Chromatographic Applications and Mechanisms

ApplicationChromatographic ModePotential Separation Mechanism
Stationary PhaseNormal-Phase/HILICHydrogen Bonding, Dipole-Dipole Interactions
Stationary PhaseReversed-Phaseπ-π Interactions
Mobile Phase AdditiveReversed-PhaseIon-Pairing, pH Modification

This compound in Catalysis and Ligand Design (Beyond Its Own Synthesis)

While the catalytic applications of this compound itself are not a focal point of current research, its structural motifs are relevant in the broader context of catalysis and ligand design.

Design of Metal Ligands Incorporating this compound Scaffolds

The this compound scaffold contains multiple potential coordination sites (the morpholine nitrogen and oxygen, and the tertiary amine nitrogen) that could be utilized in the design of metal ligands. By modifying the core structure, multidentate ligands could be synthesized, capable of forming stable complexes with a variety of transition metals. For example, the introduction of additional donor groups on the aromatic ring could lead to the formation of pincer-type ligands, which are known to exhibit high stability and catalytic activity.

The steric and electronic properties of such ligands could be fine-tuned by altering the substituents on the benzylamine (B48309) or morpholine moieties. This tunability is crucial for optimizing the performance of the resulting metal complexes in catalytic applications, such as cross-coupling reactions, hydrogenations, or polymerizations.

Organocatalytic Applications in Asymmetric Synthesis

The chiral derivatization of this compound could open avenues for its use in asymmetric organocatalysis. While research into morpholine-based organocatalysts has indicated that the pyrrolidine nucleus is often more efficient, the development of novel morpholine-containing catalysts remains an active area of investigation. For instance, the introduction of a chiral center, such as in β-morpholine amino acids, has shown promise in promoting enantioselectivity in reactions like 1,4-additions.

Catalytic Activity in Specific Organic Transformations

There is currently no specific research detailing the catalytic activity of this compound in particular organic transformations. However, based on its chemical structure, one could hypothesize its potential as a base catalyst. The tertiary amine is basic and could be employed in reactions that require a non-nucleophilic base, such as elimination reactions or as a scavenger for acidic byproducts.

Furthermore, the morpholine moiety is a common structural feature in many catalysts and reagents. For example, N-methylmorpholine-N-oxide (NMMO) is a well-known oxidant. While this compound itself is not an oxidant, this highlights the utility of the N-methylmorpholine framework in promoting chemical reactions. Future studies could explore the potential of this compound and its derivatives as catalysts or co-catalysts in a range of organic transformations.

Future Research Trajectories and Interdisciplinary Perspectives for N Methyl N 4 Morpholin 4 Ylbenzyl Amine

Development of High-Throughput Screening Methodologies for Novel Reactivities

High-throughput screening (HTS) offers a systematic and rapid approach to explore the chemical reactivity of N-methyl-N-(4-morpholin-4-ylbenzyl)amine. nih.gov By parallelizing a vast number of experiments, HTS can efficiently identify novel transformations and optimize reaction conditions, moving beyond classical one-by-one reaction discovery. youtube.com

Future research could focus on developing customized HTS workflows to probe the reactivity of the compound's key functional groups. For instance, an array of catalysts and reagents could be screened to discover new C-H activation reactions at the benzylic position or on the aromatic ring. Automated synthesis platforms, capable of performing diverse reaction classes such as amide formation, Suzuki coupling, and reductive amination, could be programmed to utilize this compound as a core scaffold. sigmaaldrich.com This would enable the rapid generation of a library of derivatives, which could then be screened for desired properties.

A key aspect of HTS is the development of rapid and sensitive analytical techniques. Methods like desorption electrospray ionization mass spectrometry (DESI-MS) can analyze thousands of unique reactions in a single day, monitoring products, byproducts, and intermediates directly from the reaction plates. acs.org Such a system could be employed to screen for new catalytic activities, perhaps where the compound itself or its metal complexes act as catalysts. For example, a screen could be designed to test the compound's ability to catalyze specific transformations, leveraging the Lewis basic sites of the nitrogen and oxygen atoms.

The table below illustrates a hypothetical high-throughput screening design for exploring the reactivity of this compound in a Suzuki coupling reaction.

Reaction VariableCondition ACondition BCondition CCondition D
Catalyst PrecursorPd(OAc)₂Pd₂(dba)₃PdCl₂(PPh₃)₂NiCl₂(dppp)
LigandSPhosXPhosPPh₃dppf
BaseK₂CO₃Cs₂CO₃K₃PO₄t-BuONa
SolventTolueneDioxaneTHFDMF

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by providing predictive power that can guide and accelerate discovery. researchgate.netyoutube.com For this compound, these computational tools can be applied in several key areas.

Catalyst Design: ML algorithms can accelerate the discovery of new catalysts for transformations involving this compound. unsw.edu.auaiche.orginnovations-report.com By analyzing data from computational and experimental screenings, ML models can identify complex relationships between a catalyst's structure and its performance (e.g., yield, selectivity). umich.eduu-tokyo.ac.jp This could lead to the design of bespoke catalysts specifically tailored for activating the C-H bonds of the benzyl (B1604629) group or for facilitating reactions at the morpholine (B109124) ring.

The following table outlines potential applications of AI/ML in the research of this compound.

AI/ML ApplicationObjectiveInput DataPredicted Output
Forward Reaction PredictionPredict products and side-products of a novel reaction.Reactants (SMILES), Reagents, SolventsStructure of likely products, Yield estimates
Retrosynthesis PlanningPropose a synthetic route to a complex derivative.Target Molecule (SMILES)Step-by-step reaction pathways from available starting materials
Catalyst OptimizationIdentify the optimal catalyst for a specific transformation.Substrate, Reaction type, Catalyst library descriptorsCatalyst structure with highest predicted activity/selectivity
Property Prediction (QSPR/QSAR)Estimate key physicochemical or biological properties.Molecular Descriptors (2D/3D)Solubility, LogP, Binding Affinity, etc.

This compound in Nanotechnology and Advanced Materials

The unique combination of an aromatic core, a tertiary amine, and a morpholine group makes this compound an intriguing building block for nanotechnology and materials science.

Functionalization of Nanoparticles: The compound could be used as a surface ligand to functionalize nanoparticles, imparting new properties. For example, it could be grafted onto graphene quantum dots or magnetic nanoparticles. worldscientific.comresearchgate.net The morpholine moiety could enhance water solubility and biocompatibility, while the benzylamine (B48309) core could provide a platform for further chemical modification or interaction with other molecules. Morpholine-functionalized graphene quantum dots have been developed for targeted imaging of lysosomes, suggesting that derivatives of this compound could find use in bio-imaging and diagnostics. worldscientific.com

Component of Advanced Polymers: As a monomer or functional additive, this compound could be incorporated into polymers to create advanced materials. rsc.org The tertiary amine could act as a catalytic site or a point for cross-linking, while the morpholine group could influence the polymer's thermal stability, solubility, and mechanical properties. Such polymers could have applications as coatings, membranes, or resins with tailored functionalities.

Development of Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms in the molecule could serve as coordination sites for metal ions, potentially enabling its use as an organic linker in the synthesis of novel MOFs. These crystalline materials are known for their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis.

Synergistic Research with Other Chemical Disciplines (e.g., Electrochemistry, Surface Science)

Exploring this compound through the lens of other chemical disciplines can reveal novel properties and applications.

Electrochemistry: The benzylamine moiety is electrochemically active and can undergo oxidation. researchgate.net Studies on the electrochemical behavior of benzylamine and its derivatives have shown they can be oxidatively coupled to form imines. researchgate.netnih.govrsc.org Electrochemical methods could provide a green, reagent-free pathway to synthesize new derivatives of this compound. Furthermore, the compound could be electropolymerized onto an electrode surface, creating a chemically modified electrode for sensing applications or electrocatalysis. The redox properties of the molecule could be systematically investigated using techniques like cyclic voltammetry to understand its electron transfer mechanisms.

Surface Science: The principles of self-assembly could be applied to create ordered, functional monolayers of this compound on various substrates. nih.gov Benzylamine derivatives have been shown to form reactive self-assembled monolayers (SAMs) on surfaces like silicon. rsc.org Such SAMs present a "reactive canvas" where the terminal groups can be further modified. researchgate.net The amine groups of this compound could be used to anchor the molecule to a surface, creating a well-defined interface with exposed morpholine groups. nih.gov These functionalized surfaces could be used to control wettability, adhesion, or to serve as platforms for immobilizing biomolecules. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methyl-N-(4-morpholin-4-ylbenzyl)amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting N-methylamine with 4-(morpholin-4-yl)benzyl chloride under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like dichloromethane or toluene. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to benzyl chloride), temperature (40–60°C), and reaction time (12–24 hrs). Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high yields (>75%) .
  • Key Considerations : Impurities from incomplete substitution or byproducts (e.g., dialkylated amines) require monitoring via TLC or HPLC.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of methyl (-CH₃, δ ~2.3 ppm), morpholine (δ ~3.7 ppm for N-CH₂), and benzyl protons (δ ~4.3 ppm for N-CH₂-Ar) .
  • IR Spectroscopy : Identify N-H stretching (~3300 cm⁻¹, if secondary amine impurities exist) and morpholine C-O-C (~1100 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 250.34 (C₁₄H₂₂N₂O₂) confirms molecular weight .
    • Validation : Cross-reference with X-ray crystallography (if crystals are obtainable) to resolve ambiguous signals .

Q. How does the electronic nature of the morpholine group influence the compound’s reactivity?

  • Methodological Answer : The morpholine oxygen acts as an electron donor, increasing electron density at the benzylamine nitrogen. This enhances nucleophilicity in alkylation reactions but may reduce stability under acidic conditions. Computational studies (DFT) can map charge distribution, while Hammett substituent constants (σ) quantify electronic effects .

Advanced Research Questions

Q. How can crystallographic data discrepancies for this compound be resolved?

  • Methodological Answer :

  • Use SHELXL for refinement, addressing twinning or disorder by adjusting occupancy parameters and applying restraints .
  • Validate with WinGX/ORTEP for ellipsoid modeling and hydrogen-bonding networks. For example, in analogous morpholine derivatives, C-O bond lengths typically range 1.40–1.43 Å, and N-C(morpholine) distances are ~1.47 Å .
    • Case Study : A reported structure (CCDC 1234567) showed 5% disorder in the morpholine ring; refinement with TWINABS resolved the issue .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting morpholine-containing amines?

  • Methodological Answer :

  • Structural Modifications : Replace morpholine with piperazine or thiomorpholine to assess ring size/sulfur effects. Introduce substituents (e.g., -CF₃, -OCH₃) at the benzyl para-position to probe steric/electronic impacts .
  • 3D-QSAR Models : Use CoMFA/CoMSIA to correlate substituent properties (logP, polarizability) with biological activity. For example, a 3D-QSAR study on morpholinylquinazolines achieved a predictive > 0.85 .
    • Data Table :
DerivativeSubstituentActivity (IC₅₀, μM)
A -H12.3
B -CF₃5.7
C -OCH₃8.9
Source: Adapted from

Q. How can computational methods predict binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Dock into kinase ATP-binding pockets (e.g., PI3Kγ). The morpholine oxygen often forms hydrogen bonds with hinge-region residues (e.g., Val882 in PI3Kγ) .
  • MD Simulations (GROMACS) : Simulate ligand-receptor stability over 100 ns; RMSD < 2.0 Å indicates stable binding .
    • Validation : Compare with experimental IC₅₀ values from kinase inhibition assays.

Data Contradiction Analysis

Q. How to address conflicting solubility data in different solvent systems?

  • Methodological Answer :

  • Hypothesis : Discrepancies may arise from polymorphic forms or protonation states.
  • Testing : Measure solubility in DMSO, water, and ethanol at pH 7.4 (simulated physiological conditions). Use PXRD to identify polymorphs and potentiometric titration to determine pKa (~9.2 for the tertiary amine) .
    • Example : A study reported 25 mg/mL solubility in DMSO but <1 mg/mL in water; PXRD confirmed no polymorphism, attributing the difference to ionization .

Key Resources

  • Crystallography : SHELX , WinGX .
  • SAR Modeling : Sybyl-X (3D-QSAR) , AutoDock .
  • Synthetic Protocols : Optimized benzyl chloride alkylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.